5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one
Description
5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one is a brominated heterocyclic compound featuring two pyridin-2-one rings connected via a nitrogen atom, with bromine substituents at the 5-position of each ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-1-3-9(13-5-7)14-6-8(12)2-4-10(14)15/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBGWHYNLQASCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=C(C=CC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Bromination of pyridine derivatives under controlled conditions.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between pyridine derivatives and bromine sources.
Nucleophilic Substitution: Substituting pyridine derivatives with bromine in the presence of a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, often involving continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in different structural isomers.
Substitution: Substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH₃) are typically employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as 5-bromo-1-(5-bromopyridin-2-yl)pyridin-2-one oxide.
Reduction: Reduced derivatives such as this compound hydride.
Substitution: Substituted derivatives such as this compound hydroxide or amine.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, aiding in the study of biological processes and drug discovery. Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one exerts its effects involves interactions with molecular targets and pathways. The bromine atoms play a crucial role in the compound's reactivity, influencing its binding affinity and biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: It can bind to receptors, modulating signal transduction processes.
Genes: The compound may influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Electronic Comparisons
5-Bromo-3-hydroxy-1H-pyridin-2-one
- Structure : Contains a hydroxyl group at the 3-position instead of a second bromopyridyl moiety.
- Properties : The hydroxyl group increases hydrogen-bonding capacity and solubility in polar solvents compared to the target compound. However, reduced lipophilicity may limit membrane permeability in biological systems .
- Applications : Used in studies of acaricidal activity, where electron-withdrawing substituents enhance efficacy .
5-Bromo-3-fluoropyridin-2(1H)-one
- Structure : Substitutes a fluorine atom at the 3-position.
- This may improve metabolic stability in drug design .
- Similarity Score : Structural similarity to the target compound is 0.95, indicating close electronic and spatial alignment .
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one
- Structure : Features a trifluoroethyl group attached to the nitrogen atom.
- Properties : The trifluoroethyl group introduces strong electron-withdrawing effects and enhances hydrophobicity, which could improve blood-brain barrier penetration in pharmaceuticals .
Physicochemical Properties
Key physical properties of selected analogs are compared below:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one | 328.93 | Not reported | Dual bromine, pyridin-2-one core |
| 5-Bromo-2-hydroxypyridine | 174.00 | 180–183 | Hydroxyl at 2-position |
| 5-Bromo-2-hydroxy-4-methylpyridine | 188.02 | 198–202 | Hydroxyl and methyl groups |
| 5-Bromo-3-fluoropyridin-2(1H)-one | 191.00 | Not reported | Fluorine at 3-position |
The target compound’s higher molecular weight and dual bromine atoms suggest a higher melting point compared to mono-bromo derivatives, though experimental data are lacking.
Acaricidal Activity
- 5-Bromo-3-hydroxy-1H-pyridin-2-one : Exhibits moderate acaricidal activity, with the hydroxyl group contributing to target binding via hydrogen bonds .
Anticancer Potential
- Thiazolo[4,5-b]pyridin-2-one Derivatives : Compounds like 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one show cytotoxicity against cancer cells, highlighting the pyridin-2-one core’s pharmacological relevance. Substituents such as methyl or phenylazo groups modulate activity .
Biological Activity
5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one is a brominated pyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of multiple bromine atoms, which may enhance its reactivity and interactions with biological systems. The following sections detail its biological activity, including mechanisms of action, related studies, and comparative analyses with similar compounds.
The molecular formula of this compound is C₁₄H₉Br₂N₃O, with a molecular weight of approximately 329.98 g/mol. The compound's structure includes a pyridin-2-one moiety, which is known to contribute to its chemical reactivity and potential biological activity. The presence of bromine enhances its electrophilic characteristics, making it a valuable intermediate in various chemical syntheses.
Currently, there is no well-defined mechanism of action reported for this compound in scientific literature. However, studies on structurally similar brominated pyridine derivatives suggest potential interactions with biomolecules such as enzymes and receptors, which could lead to various pharmacological effects. Further research is needed to elucidate the specific biological pathways influenced by this compound.
Biological Activity Overview
Research indicates that compounds containing brominated pyridine derivatives exhibit significant biological activities, including:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Brominated pyridines are often evaluated for their efficacy against various bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Anticancer Potential
One notable study focused on a structurally related compound (BPU), which exhibited significant cytotoxicity against cancer cell lines such as Jurkat, HeLa, and MCF-7. The study demonstrated that BPU effectively arrested cell cycle progression and inhibited angiogenesis in tumor tissues, suggesting that similar mechanisms could be explored for this compound .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of brominated pyridine derivatives. Research has shown that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The halogen substituents are believed to play a crucial role in enhancing bioactivity against microbial strains .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-Bromo-1-(5-bromopyridin-2-yl)pyridin-2-one, and how can reaction conditions be optimized?
A multi-step approach involving halogenation and cross-coupling reactions is typically employed. For example, bromination of pyridinone precursors using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) can introduce bromine substituents. Cross-coupling reactions (e.g., Suzuki-Miyaura) may link the pyridin-2-one and bromopyridine moieties. Optimization should focus on solvent polarity (e.g., DMF or THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time to minimize dehalogenation side reactions .
Q. What are the critical storage conditions and handling precautions for this compound to ensure stability?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong oxidizers, acids/bases). Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. Safety data for analogous brominated pyridinones recommend monitoring for decomposition via HPLC or TLC after prolonged storage .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).
- HRMS (ESI-TOF) : Verify molecular ion peaks ([M+H]⁺) with isotopic patterns matching dual bromine atoms.
- FT-IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and Br-C vibrations (~600 cm⁻¹).
- XRD : Resolve crystal packing (if crystallizable) using SHELX software .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the molecular structure, and what challenges arise from bromine’s heavy-atom effects?
SHELX programs (e.g., SHELXL) leverage bromine’s high electron density for phase determination, enabling accurate bond-length/angle measurements. Challenges include radiation damage during data collection (mitigated by cryocooling) and absorption corrections. Twinning or disorder in the crystal lattice may require iterative refinement with restraints on thermal parameters .
Q. What structural modifications of the pyridin-2-one core could enhance bioactivity, based on studies of analogous compounds?
Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position or appending heterocyclic moieties (e.g., thiazolo[4,5-b]pyridin-2-one) can improve cytotoxicity. For example, phenylazo substitutions at the 6-position of related thiazolo derivatives increased anticancer activity by 3-fold, suggesting similar strategies for this compound .
Q. How should researchers resolve contradictions in cytotoxicity data across studies evaluating brominated pyridinones?
Standardize assay conditions (cell lines, incubation time, controls) and validate purity via HPLC (>95%). Use orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm mechanisms. For discrepancies in IC₅₀ values, consider structural analogs (e.g., 5-bromo-3-hydroxy derivatives) to establish structure-activity trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
